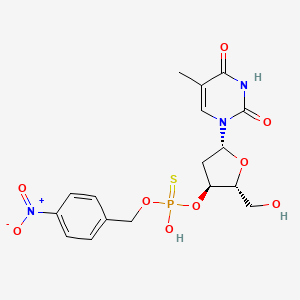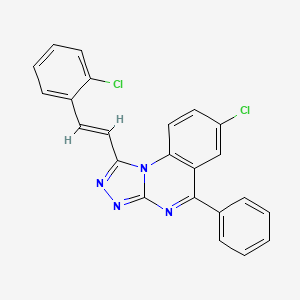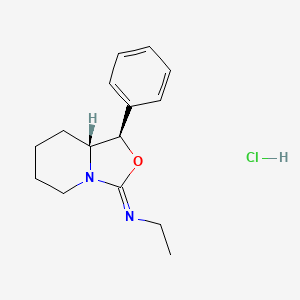
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide is a complex heterocyclic compound known for its diverse pharmacological activities. This compound is part of the indoloquinoxaline family, which is recognized for its ability to intercalate with DNA, thereby disrupting vital processes such as DNA replication . This property makes it a valuable template for the design and development of novel molecules with various biological activities .
Vorbereitungsmethoden
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid . This reaction can be carried out under microwave irradiation, significantly reducing the reaction time to just a few minutes . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the indoloquinoxaline ring.
Common reagents used in these reactions include dimethyl sulfate for alkylation and hydrobromic acid for demethylation . The major products formed from these reactions are typically quinoxalinone and quinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide has a wide range of scientific research applications:
Wirkmechanismus
The primary mechanism of action for 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide is DNA intercalation . By inserting itself between DNA base pairs, the compound disrupts the normal processes of DNA replication and transcription . This disruption can lead to cell death, making it effective against rapidly dividing cells, such as cancer cells and viruses . The molecular targets involved include the DNA helix and various enzymes associated with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, 2-((3-hydroxyphenyl)methylene)hydrazide include:
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties.
NCA0424: A derivative of 6H-indolo(2,3-b)quinoxaline known for its high binding affinity to DNA.
B-220 and 9-OH-B-220: Other derivatives with significant multidrug resistance modulating activity.
What sets this compound apart is its specific structure, which allows for unique interactions with DNA and other molecular targets, enhancing its pharmacological potential .
Eigenschaften
CAS-Nummer |
116989-86-7 |
|---|---|
Molekularformel |
C23H17N5O2 |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-indolo[3,2-b]quinoxalin-6-ylacetamide |
InChI |
InChI=1S/C23H17N5O2/c29-16-7-5-6-15(12-16)13-24-27-21(30)14-28-20-11-4-1-8-17(20)22-23(28)26-19-10-3-2-9-18(19)25-22/h1-13,29H,14H2,(H,27,30)/b24-13+ |
InChI-Schlüssel |
FWTZBZMZCMRMRV-ZMOGYAJESA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)N/N=C/C5=CC(=CC=C5)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN=CC5=CC(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


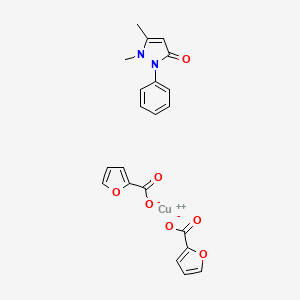
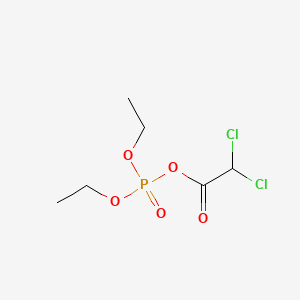
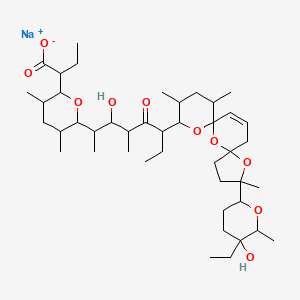
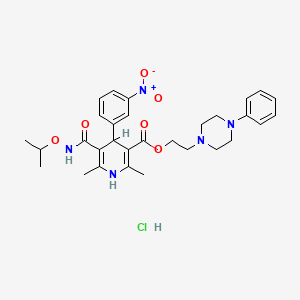
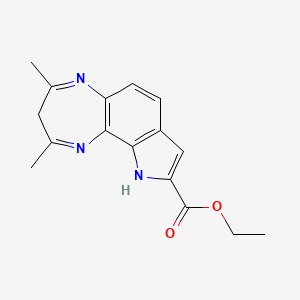

![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
